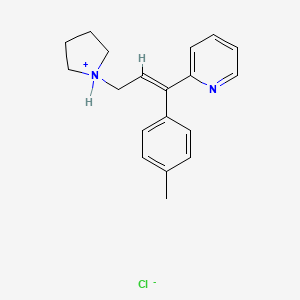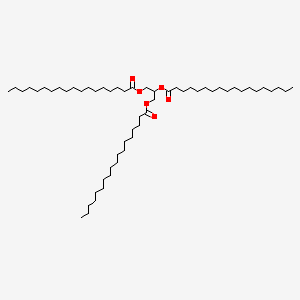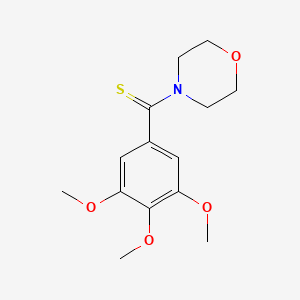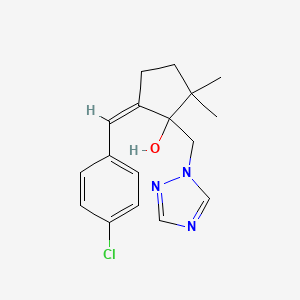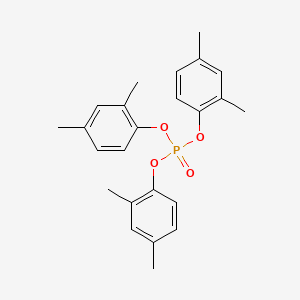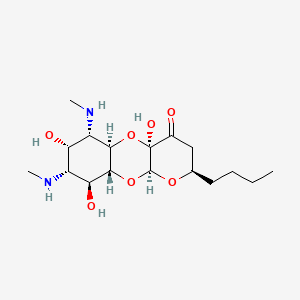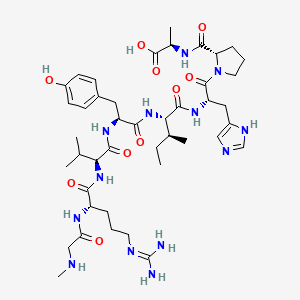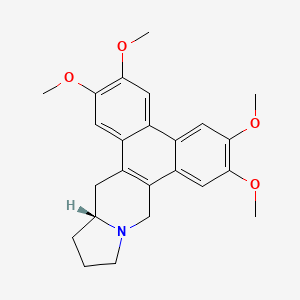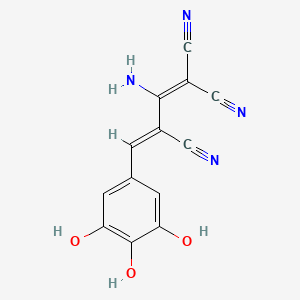
Ganoderic acid A
Overview
Description
Scientific Research Applications
Ganoderic Acid A has been extensively studied for its potential therapeutic applications:
Chemistry: Used as a precursor for synthesizing various derivatives with potential pharmacological activities.
Biology: Studied for its role in modulating biological pathways and its effects on cellular processes.
Medicine: Exhibits anti-tumor, anti-inflammatory, and neuroprotective properties, making it a potential candidate for drug development.
Industry: Used in the development of dietary supplements and functional foods due to its health-promoting properties .
Mechanism of Action
Target of Action
Ganoderic Acid A, a triterpenoid discovered in Ganoderma lucidum, has been found to interact with several targets. The primary targets include the p53-MDM2 pathway and IL-1R1 . The p53-MDM2 pathway plays a crucial role in cell cycle regulation and apoptosis, while IL-1R1 is involved in immune response and inflammation .
Mode of Action
GAA interacts with its targets to induce various cellular changes. It has been shown to regulate the p53 signaling pathway and may inhibit the interaction of MDM2 and p53 by binding to MDM2 . This interaction can lead to the induction of apoptosis, particularly in cancer cells .
Biochemical Pathways
GAA affects several biochemical pathways. It is a product of the mevalonate pathway , which involves the condensation of acetyl-coenzyme A (Acetyl-CoA) to produce 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), which is then reduced to produce mevalonate . GAA’s action on the p53-MDM2 pathway can lead to downstream effects such as the induction of apoptosis .
Result of Action
The molecular and cellular effects of GAA’s action are diverse. It has been shown to inhibit the proliferation and induce early apoptosis of prostate cancer LNCaP cells . It can also reduce the expression of androgen receptor and induce apoptosis by triggering mitochondrial dysfunction to release excessive reactive oxygen species (ROS) .
Action Environment
The action, efficacy, and stability of GAA can be influenced by environmental factors. For instance, the production of GAA in Ganoderma lucidum requires specific growth media and nutrient substrates . Additionally, the anti-tumor activity of GAA and its derivatives can be affected by the cellular environment .
Safety and Hazards
Future Directions
The elucidation of GA biosynthesis regulatory mechanisms has attained heightened interest from scientists and warranted the emergence of various strategies to control production as well as increase yield . This study provides some inspiration for the research into the anti-tumor targets and mechanisms of GAA and its derivatives, as well as for the discovery of active candidates based on this series .
Biochemical Analysis
Biochemical Properties
Ganoderic acid A is a product of the mevalonate pathway . It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with the p53-MDM2 pathway, which plays a crucial role in cell cycle regulation .
Cellular Effects
This compound has a profound impact on cellular processes. It exhibits a variety of biological properties, including anti-tumor, anti-inflammatory, anti-depressant, neuroprotection, anti-fibrosis, liver protection, and improvement of glucose and lipid metabolism . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It has been found to induce apoptosis by regulating the p53 signaling pathway and may be involved in inhibiting the interaction of MDM2 and p53 by binding to MDM2 .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, it has been found to alleviate OVA-induced asthma in mice
Metabolic Pathways
This compound is involved in the mevalonate pathway, a key metabolic pathway for the biosynthesis of terpenoids . It interacts with enzymes such as acetyl-CoA acetyltransferase and 3-hydroxy-3-methylglutaryl CoA reductase .
Preparation Methods
Synthetic Routes and Reaction Conditions: The biosynthesis of Ganoderic Acid A begins with acetyl-coenzyme A, which undergoes a series of enzymatic reactions in the mevalonate pathway. The initial substrate, acetyl-coenzyme A, is condensed by acetyl-coenzyme A acetyltransferase to produce 3-hydroxy-3-methylglutaryl-coenzyme A, which is then reduced by 3-hydroxy-3-methylglutaryl-coenzyme A reductase to produce mevalonate. This pathway involves multiple steps and enzymes, ultimately leading to the formation of this compound .
Industrial Production Methods: Industrial production of this compound often involves the cultivation of Ganoderma lucidum under controlled conditions. Bioengineering techniques, including the use of genetically modified strains and optimized growth media, have been employed to enhance the yield of this compound. Additionally, heterologous production in organisms like Saccharomyces cerevisiae has been explored to overcome the challenges of low yield and slow growth associated with Ganoderma lucidum .
Chemical Reactions Analysis
Types of Reactions: Ganoderic Acid A undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives with improved properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired derivative.
Major Products: The major products formed from these reactions include various derivatives of this compound, which may exhibit enhanced biological activities or reduced toxicity .
Comparison with Similar Compounds
Ganoderic Acid A is part of a larger class of triterpenoids known as ganoderic acids, which are derivatives of lanosterol. Similar compounds include Ganoderic Acid B, Ganoderic Acid C, and Ganoderic Acid D. While these compounds share a common biosynthetic pathway and structural similarities, this compound is unique due to its higher abundance and well-documented biological activities. The specific modifications in its structure contribute to its distinct pharmacological properties .
References
Properties
IUPAC Name |
6-(7,15-dihydroxy-4,4,10,13,14-pentamethyl-3,11-dioxo-2,5,6,7,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxoheptanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H44O7/c1-15(10-17(31)11-16(2)26(36)37)18-12-23(35)30(7)25-19(32)13-21-27(3,4)22(34)8-9-28(21,5)24(25)20(33)14-29(18,30)6/h15-16,18-19,21,23,32,35H,8-14H2,1-7H3,(H,36,37) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYOKDAQBNHPJFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)CC(C)C(=O)O)C1CC(C2(C1(CC(=O)C3=C2C(CC4C3(CCC(=O)C4(C)C)C)O)C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H44O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Ganoderic acid A | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034931 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
81907-62-2 | |
| Record name | Ganoderic acid A | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034931 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Ganoderic acid A (GAA) exert its anti-tumor effects?
A: GAA has been shown to inhibit tumor cell proliferation, induce apoptosis, and suppress invasion in various cancer cell lines. Several mechanisms have been proposed, including: * Inhibition of JAK-STAT3 signaling pathway: [, , ] This pathway is often dysregulated in cancer cells, contributing to uncontrolled growth and survival. * Induction of apoptosis: [, , ] GAA has been shown to upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2, leading to programmed cell death. * Suppression of NF-κB pathway: [, ] The NF-κB pathway plays a role in inflammation and cell survival, and its inhibition can contribute to anti-tumor effects. * Modulation of Nuclear factor erythroid 2–related factor 2 (Nrf2) signaling pathway: [] While Nrf2 is generally considered protective, its overactivation can promote cancer cell survival. GAA has been shown to modulate Nrf2 signaling, potentially inhibiting its pro-tumorigenic effects in certain contexts. * Enhancement of cytotoxicity of T cells: [] GAA might contribute to anti-tumor immunity by increasing the ability of T cells to kill cancer cells.
Q2: Does GAA have any effects on lipid metabolism?
A: Yes, studies in hyperlipidemic mice models suggest that GAA can: * Improve lipid profiles: [] GAA has been shown to reduce serum levels of triglycerides, total cholesterol, and low-density lipoprotein cholesterol. * Reduce lipid accumulation in the liver: [] GAA treatment has been linked to decreased lipid droplet buildup in the liver. * Alter gut microbiota composition: [] GAA supplementation has been associated with changes in the gut microbiome, which may contribute to its beneficial effects on lipid metabolism.
Q3: What is the role of the Axl/Pak1 signaling pathway in GAA-mediated effects?
A: Research suggests that GAA can activate the Axl/Pak1 signaling pathway in microglial cells. This activation leads to enhanced autophagy, a cellular process involved in the degradation and recycling of cellular components. [] In the context of Alzheimer's disease, this enhanced autophagy contributes to the clearance of amyloid-β (Aβ), a protein that accumulates in the brain and contributes to neurodegeneration. []
Q4: What is the molecular formula and weight of GAA?
A: The molecular formula of GAA is C30H48O5, and its molecular weight is 488.7 g/mol. []
Q5: What spectroscopic data is available for the structural characterization of GAA and other compounds found in Ganoderma lucidum?
A: Various spectroscopic techniques have been employed to elucidate the structure of GAA and related compounds. These include: * Nuclear Magnetic Resonance (NMR) spectroscopy: [, , , ] NMR provides detailed information about the hydrogen and carbon atoms in a molecule, aiding in structure determination. * Mass spectrometry (MS): [, , , ] MS helps determine the molecular weight and fragmentation patterns of a compound, providing further structural insights. * Fourier Transform Infrared (FT-IR) spectroscopy: [] FT-IR analyzes the vibrational modes of molecules, providing information about functional groups present in the compound.
Q6: Is there any information about the stability of GAA under various conditions?
A6: While specific studies focusing on GAA's stability under various conditions are limited in the provided research, it's a crucial aspect for its formulation and potential therapeutic applications. Further investigation into factors like temperature, pH, light exposure, and storage conditions would be beneficial to understand its stability profile.
Q7: Have computational methods been used to study GAA?
A: Yes, molecular docking studies have been employed to investigate how GAA interacts with potential target proteins. [, , ] These studies provide insights into the binding affinities and potential binding modes of GAA with target proteins, which can guide further research into its mechanism of action.
Q8: Has the SAR of GAA been investigated?
A: While the provided research doesn't delve into extensive SAR studies for GAA, one study explored modifications at the carboxyl group of GAA, synthesizing a series of amide derivatives. [] These derivatives exhibited varying anti-tumor activities, suggesting that modifications to the GAA structure can impact its potency. Further SAR studies would be valuable to optimize its therapeutic potential.
Q9: What strategies are being explored to improve the formulation and delivery of GAA?
A: One study investigated the use of a targeted nano-carrier system to improve the delivery and cytotoxicity of GAA. [] By conjugating GAA to a polymer functionalized with an antibody targeting the HER2 receptor, researchers aimed to enhance its delivery to breast cancer cells. This approach highlights the potential of nanotechnology in improving the therapeutic efficacy of GAA.
Q10: What are some historical milestones in GAA research?
A:
Structure elucidation: The structures of this compound and B, two novel lanostane-type bitter triterpenes from Ganoderma lucidum, were determined. [] * Discovery of biotransformation pathways: Researchers identified specific bacterial enzymes, such as glycosyltransferases from Bacillus subtilis, capable of modifying GAA through glycosylation. [, ] This finding opened avenues for generating novel GAA derivatives with potentially enhanced properties.* Elucidation of molecular mechanisms:* Studies began unraveling the molecular mechanisms underlying GAA's biological activities, including its interaction with specific signaling pathways like JAK-STAT3, NF-κB, and Axl/Pak1. [, , , , , , ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


